molecular formula C18H22N2O B5811210 1-methyl-4-(3-phenoxybenzyl)piperazine

1-methyl-4-(3-phenoxybenzyl)piperazine

Cat. No. B5811210
M. Wt: 282.4 g/mol
InChI Key: BTWXNZQCFPKMKW-UHFFFAOYSA-N
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Description

1-methyl-4-(3-phenoxybenzyl)piperazine (PBZ) is a synthetic organic compound that belongs to the class of piperazine derivatives. PBZ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

1-methyl-4-(3-phenoxybenzyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

1-methyl-4-(3-phenoxybenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to exhibit low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a short half-life, which can make it difficult to maintain consistent levels in vivo.

Future Directions

There are several future directions for research on 1-methyl-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of new this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's potential use in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

1-methyl-4-(3-phenoxybenzyl)piperazine can be synthesized through the reaction of 3-phenoxybenzyl chloride with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a reducing agent such as sodium borohydride.

properties

IUPAC Name

1-methyl-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-19-10-12-20(13-11-19)15-16-6-5-9-18(14-16)21-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWXNZQCFPKMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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